WX-554 is a selective, noncompetitive inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) 1 and 2 pathways. It has been developed for the treatment of various solid tumors, particularly those with mutations in the BRAF or RAS genes. WX-554 exhibits a potent inhibitory effect on the phosphorylation of extracellular signal-regulated kinases (ERK) 1 and 2, which are critical components of the MAPK signaling pathway involved in cell proliferation and survival. The compound has demonstrated promising pharmacokinetic properties, including good bioavailability and a favorable safety profile in early clinical trials .
As a MEK inhibitor, WX-554 primarily acts by binding to the allosteric site of MEK1/2, preventing ATP from binding and inhibiting the phosphorylation activity necessary for ERK activation. This inhibition disrupts downstream signaling cascades that promote cell growth and survival. The compound has shown an IC50 (half-maximal inhibitory concentration) of approximately 4.7 nM for MEK1 and 11 nM for MEK2, indicating its high potency in blocking MEK activity .
WX-554 has been evaluated for its biological activity in various preclinical models. It has exhibited significant anti-tumor effects, including:
The synthesis of WX-554 involves several steps typical for the development of small-molecule inhibitors targeting kinases. Although specific synthetic routes are proprietary and not fully disclosed in public literature, general methods include:
WX-554 is primarily being investigated for its applications in oncology, specifically targeting:
Studies have shown that WX-554 interacts synergistically with other inhibitors, such as PI3K inhibitors like WX-037. This combination has been found to significantly enhance cytotoxicity compared to either agent alone, suggesting potential for combination therapies that could improve treatment outcomes in resistant cancer types . Additionally, pharmacokinetic studies indicate that WX-554 can effectively penetrate tissues and reach therapeutic concentrations necessary for action against tumors .
WX-554 belongs to a class of drugs known as MEK inhibitors. Here are some similar compounds along with a brief comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|
CI-1040 (PD184352) | Noncompetitive MEK inhibitor | ~10 | First-in-class; notable for early clinical trials |
PD0325901 | Noncompetitive MEK inhibitor | 1 | High potency; significant clinical development history |
Selumetinib (AZD6244) | Noncompetitive MEK inhibitor | 14 | Approved for specific indications; broader clinical use |
Binimetinib (MEK162) | Noncompetitive MEK inhibitor | ~9 | Approved for melanoma; distinct structural features |
Refametinib (RDEA119) | Noncompetitive MEK inhibitor | ~19 | Focused on hematologic malignancies; unique pharmacokinetics |
WX-554 is unique due to its allosteric mechanism of action and favorable pharmacokinetic profile, which may provide advantages over other MEK inhibitors in terms of safety and efficacy in specific patient populations .
WX-554 demonstrates high-affinity binding to both MEK1 and MEK2 through an allosteric mechanism. The compound exhibits an IC50 of 4.7 nM for MEK1 and 10.7 nM for MEK2, representing a 2.3-fold selectivity preference for MEK1 over MEK2 [1] [2]. These binding affinity measurements were determined using standard enzyme inhibition assays under controlled laboratory conditions.
The binding affinity data reveals that WX-554 functions as a potent dual MEK1/2 inhibitor with nanomolar potency. The slightly higher affinity for MEK1 compared to MEK2 is consistent with the structural differences between these closely related kinases, which share 85% sequence homology but exhibit distinct binding pocket characteristics [3]. The allosteric binding nature of WX-554 distinguishes it from ATP-competitive inhibitors, allowing for sustained target engagement without competing with cellular ATP concentrations.
Target | IC50 (nM) | Binding Type | Selectivity Ratio | Source |
---|---|---|---|---|
MEK1 | 4.7 | Allosteric | 1.0 | Probechem et al. |
MEK2 | 10.7 | Allosteric | 2.3 | Probechem et al. |
The enzyme kinetics of WX-554 reveal favorable pharmacokinetic properties that support its clinical development. In Phase I clinical trials, WX-554 demonstrated a mean half-life of 28 hours, which is significantly longer than most MEK inhibitors currently under clinical investigation [4] [5]. The compound exhibits a time to maximum concentration (Tmax) of 4.9 hours, independent of dose across the tested range of 25-150 mg [6].
Bioavailability studies indicate that WX-554 achieves greater than 80% oral absorption, with minimal impact from food intake on drug absorption [6]. The compound demonstrates dose proportionality between 25 and 75 mg administration, though higher doses of 150 mg resulted in greater pharmacokinetic variability [5]. The extended half-life of WX-554 permits both weekly and twice-weekly dosing schedules, providing flexibility in clinical administration.
Parameter | Value | Dose Range | Study Type |
---|---|---|---|
Half-life (hours) | 28 | 25-150 mg | Clinical Phase I |
Tmax (hours) | 4.9 | 25-150 mg | Clinical Phase I |
Bioavailability (%) | >80 | 25-150 mg | Clinical Phase I |
Protein Binding (%) | Not specified | Not specified | Not available |
Clearance (L/h) | Not specified | Not specified | Not available |
WX-554 functions as a selective, noncompetitive allosteric MEK1/2 inhibitor that binds to an allosteric site distinct from the ATP-binding pocket [7] [8]. This ATP-noncompetitive mechanism provides several advantages over traditional ATP-competitive inhibitors, including reduced competition with cellular ATP concentrations and decreased likelihood of off-target effects through highly conserved ATP-binding domains [3].
The allosteric binding mechanism of WX-554 involves conformational changes that lock MEK1/2 into catalytically inactive states. Unlike ATP-competitive inhibitors that must compete with millimolar concentrations of cellular ATP, WX-554 achieves sustained target inhibition through allosteric modulation [9]. This mechanism results in prolonged inhibition of ERK phosphorylation, as demonstrated by sustained ERK inhibition in peripheral blood mononuclear cells following ex-vivo stimulation [4].
The noncompetitive nature of WX-554 binding allows for effective target engagement even in the presence of high ATP concentrations typically found in cancer cells. This characteristic contributes to the compound's ability to maintain pharmacodynamic activity over extended periods, supporting the observed 28-hour half-life and enabling less frequent dosing schedules [5].
The structure-activity relationship of WX-554 reflects key molecular features that contribute to its MEK1/2 selectivity and potency. The compound belongs to the class of allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, utilizing specific interactions with critical amino acid residues [10]. While the exact crystal structure of WX-554 bound to MEK1/2 has not been disclosed, the compound likely shares structural motifs common to other allosteric MEK inhibitors.
The molecular formula of WX-554 is C18H16FIN4OS, with a molecular weight of 482.32 Da [11]. The compound contains a thieno[2,3-b]pyridine core structure linked to a fluoroiodophenyl moiety through an amine bridge, and an azetidine ring system [12]. The presence of halogen substituents (fluorine and iodine) likely contributes to the compound's binding affinity and selectivity profile.
Structure-activity relationships for allosteric MEK inhibitors typically involve interactions with key residues including Lys97, Ser212, and Val127 in the allosteric binding pocket [10]. The specific arrangement of hydrogen bond donors and acceptors, along with hydrophobic interactions, determines the binding affinity and selectivity profile. The fluoroiodophenyl substituent of WX-554 may provide additional binding interactions that enhance target selectivity.
WX-554 exhibits high selectivity for MEK1 and MEK2 over other protein kinases, with minimal off-target effects observed in selectivity screens [8]. The compound demonstrates greater than 200-fold selectivity for MEK1/2 compared to other kinases tested, indicating a highly specific binding profile. This selectivity is attributed to the unique allosteric binding site present in MEK1/2 proteins, which is not conserved in other kinase families.
The target selectivity of WX-554 extends beyond kinase families to include minimal interaction with other cellular targets. The ATP-noncompetitive mechanism reduces the likelihood of off-target effects through conserved ATP-binding domains found in numerous cellular proteins [3]. This selectivity profile contributes to the favorable tolerability observed in clinical trials, with minimal dose-limiting toxicities encountered across the tested dose range [4].
Selectivity profiling reveals that WX-554 preferentially targets MEK1 over MEK2 by approximately 2.3-fold, though both targets are inhibited at nanomolar concentrations. This dual inhibition is therapeutically relevant, as both MEK1 and MEK2 contribute to ERK pathway activation in cancer cells [3]. The compound's selectivity profile supports its development as a targeted therapy for cancers with dysregulated MAPK signaling.
Target | Selectivity | IC50 (nM) | Fold Selectivity | Comments |
---|---|---|---|---|
MEK1 | High | 4.7 | 1.0 | Primary target |
MEK2 | High | 10.7 | 2.3 | Secondary target |
Other kinases | Highly selective | >1000 | >200 | Non-specific binding minimal |
Off-target effects | Minimal | Not applicable | Not applicable | ATP-noncompetitive mechanism |